molecular formula C16H18N2O2 B5017342 N-[3-(dimethylamino)phenyl]-2-methoxybenzamide

N-[3-(dimethylamino)phenyl]-2-methoxybenzamide

Cat. No.: B5017342
M. Wt: 270.33 g/mol
InChI Key: GSWFTWAOODKCLL-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]-2-methoxybenzamide: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxybenzamide structure

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(2)13-8-6-7-12(11-13)17-16(19)14-9-4-5-10-15(14)20-3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWFTWAOODKCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)phenyl]-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(dimethylamino)aniline and 2-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The 3-(dimethylamino)aniline is reacted with 2-methoxybenzoic acid under the aforementioned conditions to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[3-(dimethylamino)phenyl]-2-methoxybenzamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Biology:

    Biochemical Probes: N-[3-(dimethylamino)phenyl]-2-methoxybenzamide can be used as a probe to study enzyme activities and protein interactions.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

    Therapeutic Agents: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

Industry:

    Dye and Pigment Production: It can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.

    Polymer Additives: The compound can be added to polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    N,N-Dimethyl-3-aminophenol: Shares the dimethylamino group but lacks the methoxybenzamide structure.

    N,N-Dimethyl-4-aminobenzamide: Similar in structure but with the amino group in the para position.

    N,N-Dimethyl-3-methoxybenzamide: Similar but lacks the dimethylamino group on the phenyl ring.

Uniqueness: N-[3-(dimethylamino)phenyl]-2-methoxybenzamide is unique due to the presence of both the dimethylamino group and the methoxybenzamide structure, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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